Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate
Overview
Description
“Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate” is a chemical compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of “this compound” involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a methyl group, a tert-butoxycarbonyl group, an amino group, and a carboxylate group .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 252.27 .Scientific Research Applications
Synthesis and Application in Peptide Conformation Elucidation
Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate and related compounds have been designed and synthesized for use in peptide and peptoid conformation elucidation studies. These derivatives possess a ring that limits the conformational flexibility of the side chain, facilitating the study of peptide structures. Such compounds are critical for understanding peptide behavior and designing peptides with specific functions (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Mechanistic Studies and Chemical Transformations
Research into the mechanistic pathways of reactions involving tert-butoxycarbonyl amino compounds has led to insights into N→O tert-butoxycarbonyl (Boc) migration via base-generated alkoxide in imides. This understanding aids in the development of novel synthetic methodologies for producing complex organic molecules (Xue & Silverman, 2010).
Advancements in Heterocyclic Chemistry
The synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate represents a significant advancement in the field of heterocyclic chemistry. This compound, a novel functionalized heterocyclic amino acid, has potential applications in pharmaceuticals and materials science, underscoring the versatility of this compound derivatives (Dzedulionytė, Voznikaitė, Bieliauskas, Malinauskienė, Sløk, & Šačkus, 2021).
Contributions to Organic Synthesis and Drug Development
These compounds also contribute to the development of new synthetic strategies for producing orthogonally protected methyl esters of non-proteinogenic amino acids. Such strategies are crucial for synthesizing peptides and peptidomimetics, which have widespread applications in drug development and biochemistry (Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, & Siciliano, 2020).
Mechanism of Action
The mechanism of action of “Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate” involves the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Safety and Hazards
Future Directions
The use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis can be advantageous in several cases . This opens up possibilities for the synthesis of a wide range of compounds, including hydrophobic peptides and peptides containing ester and thioester moieties . Future research could focus on expanding the applicability of this method to other types of compounds and exploring its potential in various fields of organic synthesis .
Properties
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-9-7-11(13(18)20-4)10-5-6-16-12(10)8-9/h5-8,16H,1-4H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLKRQUREUXQNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650726 | |
Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731810-56-3 | |
Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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